3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Description
3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium Tuberculosis Inhibitors
A study by Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, targeting Mycobacterium tuberculosis (MTB) GyrB ATPase. Among these, a compound with a 4-fluorobenzyl group showed notable activity against MTB, highlighting its potential as an antituberculosis agent without significant cytotoxicity Jeankumar et al., 2013.
Urotensin-II Receptor Antagonists for Cardiovascular Diseases
Lim et al. (2014) explored thieno[3,2-b]pyridinyl urea derivatives as novel urotensin-II receptor antagonists. The study identified a p-fluorobenzyl substituted derivative as a highly potent antagonist, indicating potential therapeutic applications in treating cardiovascular diseases, despite challenges related to oral bioavailability Lim et al., 2014.
Association Studies of Urea Derivatives for Complex Formation
Ośmiałowski et al. (2013) conducted association studies of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines, focusing on the substituent effect on complexation. This research offers insights into the structural aspects of urea derivatives and their potential in forming complexes, relevant to material science and drug design Ośmiałowski et al., 2013.
Anticancer Effects of Urea Derivatives
Xie et al. (2015) synthesized 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, investigating their anticancer effects. The study demonstrated potent antiproliferative activities against various cancer cell lines, suggesting these derivatives as potential anticancer agents with reduced toxicity Xie et al., 2015.
Iron(III) Complexes as Models for Catechol 1,2-Dioxygenases
Velusamy et al. (2004) examined iron(III) complexes of monophenolate ligands as functional models for catechol 1,2-dioxygenases. The study provides valuable insights into the role of ligand stereoelectronic properties in mimicking enzyme activities, potentially contributing to environmental remediation strategies Velusamy et al., 2004.
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-18-7-5-16(6-8-18)14-23-20(25)24(11-9-19-4-2-12-26-19)15-17-3-1-10-22-13-17/h1-8,10,12-13H,9,11,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWUZAEYYYJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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